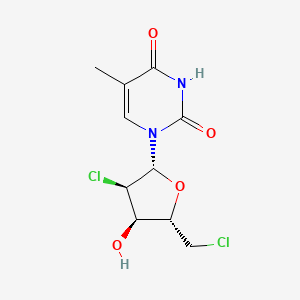![molecular formula C18H22O4S2 B14403778 2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] CAS No. 88660-94-0](/img/structure/B14403778.png)
2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] is an organic compound characterized by the presence of two phenolic rings connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] typically involves the reaction of 4-ethyl-6-(hydroxymethyl)phenol with a disulfide-forming reagent. One common method is the oxidative coupling of thiols to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may interact with various molecular targets, including enzymes and cellular components, through its redox activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[4,6-dimethylnicotinonitrile]
- 4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]
Uniqueness
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct chemical and physical properties
Properties
CAS No. |
88660-94-0 |
|---|---|
Molecular Formula |
C18H22O4S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-ethyl-2-[[5-ethyl-2-hydroxy-3-(hydroxymethyl)phenyl]disulfanyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C18H22O4S2/c1-3-11-5-13(9-19)17(21)15(7-11)23-24-16-8-12(4-2)6-14(10-20)18(16)22/h5-8,19-22H,3-4,9-10H2,1-2H3 |
InChI Key |
VJGAYLUQAWAYKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CC)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


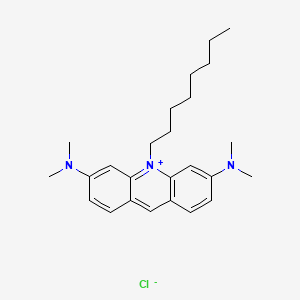
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)

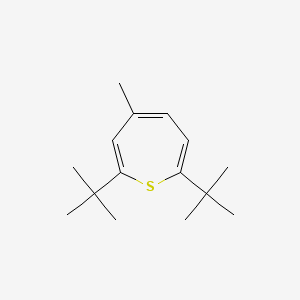
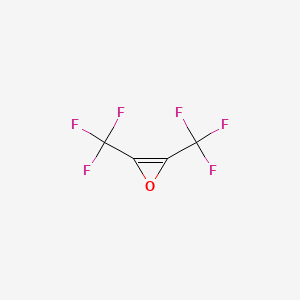
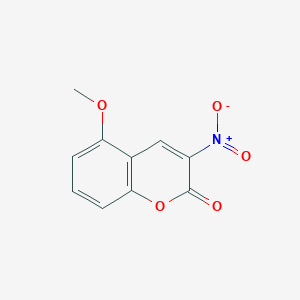
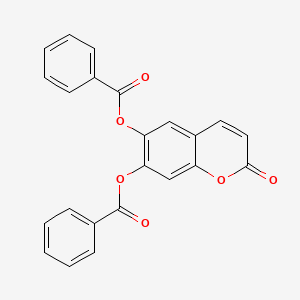
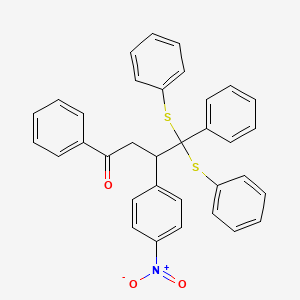
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)

